5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

Übersicht

Beschreibung

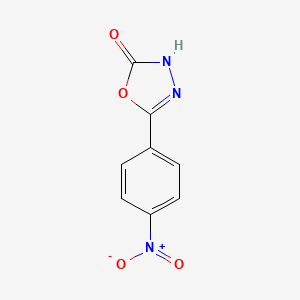

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.

Major Products Formed

Reduction: The major product is 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol.

Substitution: Depending on the substituent introduced, various derivatives of the oxadiazole ring can be formed.

Wissenschaftliche Forschungsanwendungen

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.

Wirkmechanismus

The mechanism of action of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-ol: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-ol: Similar structure but with different ring connectivity.

Uniqueness

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is unique due to its specific ring structure and the presence of both a nitro group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅N₃O₄, with a molecular weight of 207.15 g/mol. The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, with a nitrophenyl group at the 5-position, which significantly influences its chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the aromatic ring. The general synthetic pathway includes:

- Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.

- Functionalization to introduce additional substituents that can enhance biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has been evaluated against various Gram-positive and Gram-negative bacteria. Notably, it showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 17.0 ± 0.40 |

| S. aureus | 8 | 17.0 ± 0.15 |

Anticancer Activity

The compound has been investigated for its anticancer properties. Several studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation effectively. In vitro studies reported IC50 values in the low micromolar range against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.52 - 0.88 |

| HeLa | 0.65 - 2.41 |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurochemical signaling pathways. This property could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Binding Affinity : Interaction studies have shown that the compound can bind effectively to target enzymes and receptors involved in disease pathways.

- Structure-Activity Relationship (SAR) : Modifications on the nitrophenyl group significantly influence its biological efficacy; for instance, substituents at specific positions on the phenyl ring can enhance activity against specific targets .

Case Studies

- Anticancer Evaluation : A study evaluated a series of oxadiazole derivatives including this compound against multiple cancer cell lines using the MTT assay. Results indicated that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

- Antibacterial Activity : Another investigation focused on the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition and MIC values comparable to established antibiotics .

Eigenschaften

IUPAC Name |

5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUFTMJBLYUADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509599 | |

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41125-77-3 | |

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41125-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.